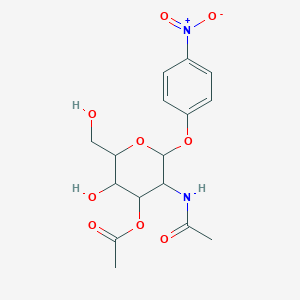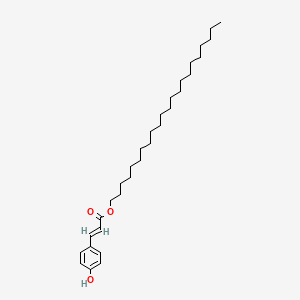
4-(2-amino-3,5-dibromo-N-methylanilino)cyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-amino-3,5-dibromo-N-methylanilino)cyclohexan-1-ol is a complex organic compound with significant applications in various fields. It is characterized by the presence of a cyclohexanol ring substituted with an amino group, two bromine atoms, and a methylated aniline group. This compound is known for its unique chemical properties and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-amino-3,5-dibromo-N-methylanilino)cyclohexan-1-ol typically involves multiple steps. One common method starts with the bromination of an anthranilic acid alkyl ester to form 3,5-dibromoanthranilic acid ester. This intermediate is then reacted with hydrazine to form a hydrazide, which is further reacted with a sulfohalide to produce N-(2-amino-3,5-dibromobenzyl)-N’-sulfonyl hydrazide. The final step involves the reaction of this hydrazide with a primary amine in an alkaline medium to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-amino-3,5-dibromo-N-methylanilino)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atoms can be reduced to form debrominated products.
Substitution: The bromine atoms can be substituted with other functional groups such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or alkyl halides.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of debrominated products.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
4-(2-amino-3,5-dibromo-N-methylanilino)cyclohexan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on cellular processes and protein interactions.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(2-amino-3,5-dibromo-N-methylanilino)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. It is known to modulate protein folding and aggregation processes, which are critical in various diseases. The compound may interact with chaperone proteins and other cellular machinery involved in maintaining protein homeostasis .
Comparación Con Compuestos Similares
Similar Compounds
- 2-amino-3,5-dibromo-N-cyclohexyl-N-methylbenzenemethanamine
- 2-amino-3,5-dibromo-N-cyclohexyl-N-methylbenzenemathanamine
- 2-amino-3,5-dibromobenzylamines
Uniqueness
4-(2-amino-3,5-dibromo-N-methylanilino)cyclohexan-1-ol is unique due to its specific substitution pattern and the presence of both amino and bromine groups. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications .
Propiedades
Fórmula molecular |
C13H18Br2N2O |
|---|---|
Peso molecular |
378.10 g/mol |
Nombre IUPAC |
4-(2-amino-3,5-dibromo-N-methylanilino)cyclohexan-1-ol |
InChI |
InChI=1S/C13H18Br2N2O/c1-17(9-2-4-10(18)5-3-9)12-7-8(14)6-11(15)13(12)16/h6-7,9-10,18H,2-5,16H2,1H3 |
Clave InChI |
DKNCYGLJNGSSFY-UHFFFAOYSA-N |
SMILES canónico |
CN(C1CCC(CC1)O)C2=C(C(=CC(=C2)Br)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[({[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy]phosphonic acid tribarium](/img/structure/B13388172.png)
![N,9,9-Triphenyl-N-(4'-(triphenylsilyl)-[1,1'-biphenyl]-4-yl)-9H-fluoren-2-amine](/img/structure/B13388178.png)





![(2R,3R,4S,5S,6R)-2-{[(2R,3S,4R,5R,6R)-4,5-Dihydroxy-2-(hydroxymethyl)-6-(tetradecyloxy)oxan-3-YL]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13388204.png)

![3-[3,4-Dihydroxy-5-(hydroxymethyl)-2-oxolanyl]-2,6-dioxo-4-pyrimidinecarboxylic acid](/img/structure/B13388208.png)
![Butanoic acid, 4-bromo-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester, (2S)-](/img/structure/B13388212.png)
![CarbaMicacid,N-[(3aS,4R,6S,6aR)-tetrahydro-6-hydroxy-2,2-diMethyl-4H-cyclopenta-1,3-dioxol-4-yl]-,phenylMethyl ester](/img/structure/B13388214.png)

